![molecular formula C10H14N2 B1399028 N-[(pyridin-4-yl)methyl]cyclobutanamine CAS No. 1250712-39-0](/img/structure/B1399028.png)
N-[(pyridin-4-yl)methyl]cyclobutanamine
Overview
Description
N-[(pyridin-4-yl)methyl]cyclobutanamine, also known as N-(4-methylpyridin-1-yl)cyclobutanamine, is an organic compound that has become increasingly important in scientific research due to its unique properties. It is a bicyclic amine with a molecular weight of 163.21 g/mol and a boiling point of 123.2°C. N-(4-methylpyridin-1-yl)cyclobutanamine has a wide range of applications in the fields of medicine, biochemistry, and drug development.
Scientific Research Applications
Antitumor Activity
N-[(pyridin-4-yl)methyl]cyclobutanamine derivatives have been explored for their potential antitumor activity. For instance, nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have shown effectiveness in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and fatal disease. These compounds were found to act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in DMPM cells. In animal models, they significantly inhibited tumor volume, showing promise as anticancer agents (Carbone et al., 2013).
Antidepressant and Nootropic Agents
Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, including N-[(pyridin-4-yl)methyl]cyclobutanamine derivatives, have been synthesized and evaluated for their potential antidepressant and nootropic activities. Some compounds within this class exhibited high antidepressant activity and were effective in enhancing cognitive performance in animal models, suggesting their potential as central nervous system (CNS) active agents (Thomas et al., 2016).
Anticancer Activity of Zn(II) Complexes
Benzimidazole-based derivatives, including those related to N-[(pyridin-4-yl)methyl]cyclobutanamine, have been constructed into Zn(II) complexes and tested against various human cancer cell lines. These complexes demonstrated significant anticancer activity, particularly against SHSY5Y cells, through mechanisms like G0/G1 phase arrest and induction of apoptosis (Zhao et al., 2015).
Crystal Packing Interactions
The importance of specific molecular interactions in the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has been studied. These interactions are critical in determining the structural stability and properties of such compounds, which can have implications in various scientific applications, including material science and pharmaceuticals (Lai et al., 2006).
Anti-Angiogenic and DNA Cleavage Studies
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, related to N-[(pyridin-4-yl)methyl]cyclobutanamine, have been synthesized and tested for their anti-angiogenic and DNA cleavage activities. These studies revealed significant potential in blocking blood vessel formation and affecting DNA integrity, suggesting their use as anticancer agents (Kambappa et al., 2017).
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h4-7,10,12H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHRYOCFLVYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(pyridin-4-yl)methyl]cyclobutanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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